Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-
Description
The compound Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- (hereafter referred to as the "target compound") is a benzamide derivative featuring a hydroxamic acid group (–NHOH) and a substituted piperazine moiety. The piperazinyl group at the 4-position, modified with a benzyl (phenylmethyl) substituent, introduces steric and electronic variations that influence binding affinity and solubility compared to simpler benzamides.
Properties
CAS No. |
603985-81-5 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(19-23)16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,19,22) |
InChI Key |
LEJMYEUPGWJJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Piperazine
The first step involves the alkylation of piperazine to form a substituted piperazine derivative. This can be performed using the following general procedure:
Reagents : 1-benzhydryl piperazine, bromo-methyl ester, and potassium carbonate.
-
- Dissolve 1 equivalent of 1-benzhydryl piperazine in acetonitrile.
- Add 1.1 equivalents of bromo-methyl ester and 1.7 equivalents of potassium carbonate at 0 °C.
- Heat the reaction mixture under reflux overnight.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, filter and purify the product using flash chromatography.
Formation of Benzamide Derivative
The benzamide derivative is synthesized by reacting an appropriate amine with a carboxylic acid or its derivatives. The general steps are as follows:
Reagents : An amine (such as substituted piperazine) and an acyl chloride or carboxylic acid.
Hydroxylation of the Benzamide
The final step involves hydroxylating the benzamide derivative to introduce the hydroxy group:
Reagents : Hydroxylating agents (such as sodium nitrite in acidic conditions).
The yield from each step can vary based on reaction conditions and purity requirements. Typical yields for these reactions range from moderate to high (40%-90%). Purification methods include:
Recrystallization : Effective for obtaining pure solid products from solvents.
Chromatography : Utilized for separating components based on their physical properties.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
Benzamide derivatives, including N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-, exhibit various biological activities:
- Antioxidant Properties : Research indicates that benzamide derivatives can reduce oxidative stress, protecting cells from damage. This property is significant in aging and chronic disease contexts.
- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against infections.
- Anticancer Potential : Investigations into benzamide derivatives reveal promising results in inhibiting cancer cell proliferation. For instance, certain hybrids have shown effectiveness against human colon carcinoma and non-small cell lung cancer cell lines, suggesting their potential use in oncology treatments.
- Gastrointestinal Motility : Some derivatives stimulate gastrointestinal motility, indicating possible applications in treating dyspepsia and nausea through modulation of dopaminergic pathways.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant effects of a related benzamide derivative using an ischemia-reperfusion injury model. Results indicated a significant reduction in oxidative markers, suggesting the compound's potential to mitigate oxidative damage in cardiac tissues.
Case Study 2: Antibacterial Efficacy
In vitro assays demonstrated that benzamide derivatives exhibited potent antibacterial activity against common bacterial strains. Structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring enhanced antibacterial potency.
Mechanism of Action
The mechanism of action of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison with Quinoline-Based Benzamide Derivatives ()
Key Observations :
Table 2: Comparison with N-Hydroxy-4-[(Aryl/Alkyl)aminomethyl]benzamides ()
| Compound ID | Substituent on Aminomethyl | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 3f | 3,4-Dimethoxyphenyl | C₂₄H₂₈N₄O₅ | 175–177 | 57.3 |
| 3g | 4-Dimethylaminophenyl | C₂₃H₂₉N₅O₃ | 116–118 | 21.0 |
| 3h | 4-Methoxybenzyl | C₂₂H₂₆N₄O₄ | 71–73 | 60.2 |
| Target | Piperazinyl-benzyl | C₂₅H₂₆N₄O₂ | Not reported | N/A |
Key Observations :
- Bulkier substituents (e.g., piperazinyl-benzyl in the target) reduce crystallinity, as seen in the lower melting points of 3h (71–73°C) compared to 3f (175–177°C) .
Pharmacological and Structural Analogues
Table 3: Comparison with HDAC Inhibitors and Receptor Ligands
Biological Activity
Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-, also known as 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide, is a compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- CAS Number : 603985-81-5
- Molecular Formula : C18H21N3O2
- Molecular Weight : 311.4 g/mol
- IUPAC Name : 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide
The compound contains a hydroxyl group and a piperazine ring, which are crucial for its interaction with biological targets.
Benzamide derivatives generally exhibit their biological activity through interactions with various molecular targets including enzymes and receptors. The hydroxyl group can enhance solubility and facilitate hydrogen bonding, while the piperazine ring may influence receptor binding affinity and selectivity. This compound has been shown to interact with:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to neurotransmitter receptors can modulate various physiological processes.
1. Antioxidant Properties
Research indicates that benzamide derivatives can exhibit antioxidant activity, potentially reducing oxidative stress in cells. This property is critical for protecting against cellular damage and may have implications in aging and chronic diseases.
2. Antibacterial Activity
Studies have demonstrated that benzamide derivatives possess antibacterial properties. For instance, compounds similar to benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- have been evaluated for their efficacy against various bacterial strains, showcasing significant inhibitory effects.
3. Anticancer Potential
Benzamide derivatives are under investigation for their anticancer properties. A study highlighted that certain benzamide-piperazine hybrids showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential as therapeutic agents in oncology.
4. Gastrointestinal Motility
Some derivatives of benzamide have been reported to stimulate gastrointestinal motility, making them candidates for treating conditions like dyspepsia and nausea. The mechanism involves modulation of dopaminergic pathways, which are crucial for gastrointestinal function.
Case Study 1: Antioxidant Activity
A recent study evaluated the antioxidant effects of a related benzamide derivative using an ischemia-reperfusion injury model. Results indicated a significant reduction in oxidative markers, suggesting the compound's potential in mitigating oxidative damage in cardiac tissues .
Case Study 2: Antibacterial Efficacy
In vitro assays demonstrated that benzamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring enhanced antibacterial potency .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Ethenzamide | Analgesic | Simple structure with analgesic properties |
| Salicylamide | Analgesic/Antipyretic | Contains hydroxyl groups enhancing activity |
| Moclobemide | Antidepressant | Selective MAO-A inhibitor with piperazine ring |
| Metoclopramide | Anti-emetic | Involves dopamine receptor antagonism |
The distinct structural characteristics of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- contribute to its unique biological profile compared to other benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
